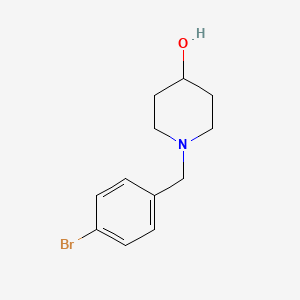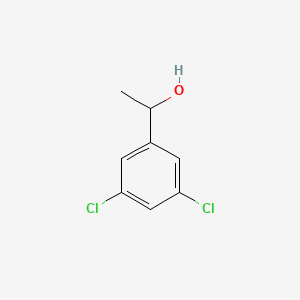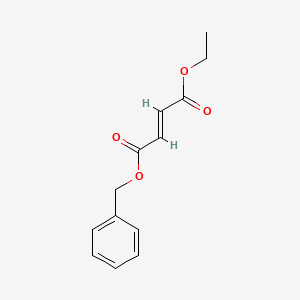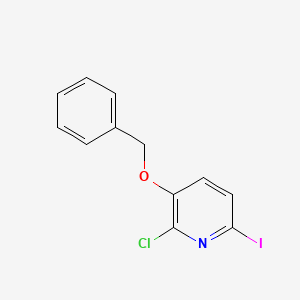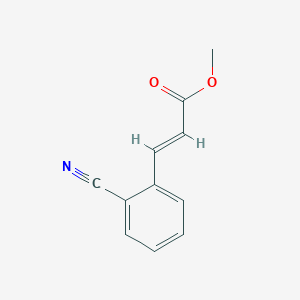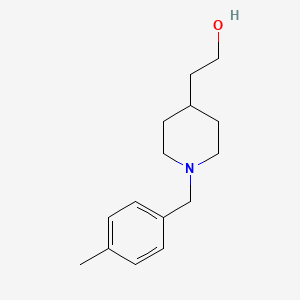![molecular formula C14H12S3 B3111729 3,7-Bis(methylthio)dibenzo[b,d]thiophene CAS No. 185540-18-5](/img/structure/B3111729.png)
3,7-Bis(methylthio)dibenzo[b,d]thiophene
Vue d'ensemble
Description
3,7-Bis(methylthio)dibenzo[b,d]thiophene is an organosulfur compound with the molecular formula C14H12S3 . It has a molecular weight of 276.44 .
Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 12 hydrogen atoms, and 3 sulfur atoms . The complexity of the molecule is 242, and it has 2 rotatable bonds .Physical And Chemical Properties Analysis
This compound has a predicted density of 1.32±0.1 g/cm3 and a predicted boiling point of 466.1±25.0 °C . The molecule has a topological polar surface area of 78.8 .Applications De Recherche Scientifique
Organic Electronics and Field-Effect Transistors
3,7-Bis(methylthio)dibenzo[b,d]thiophene derivatives have been explored for their utility in organic electronics, particularly in the development of high-performance field-effect transistors (FETs). The introduction of carbon–carbon unsaturated bonds to dibenzo[b,d]thiophene (DBT) based oligomers has been shown to enhance their planarity and charge transport capabilities, leading to significant improvements in device performance (Wang et al., 2010).
Light-Emitting Devices and OLEDs
In the realm of organic light-emitting diodes (OLEDs), derivatives of this compound have been utilized to design efficient thermally activated delayed fluorescence (TADF) emitters. These compounds leverage regio- and conformational isomerization to tune the excited state properties, optimizing them for use in OLEDs and improving device efficiency (Etherington et al., 2017).
Photovoltaic Applications
The synthesis of novel copolymers and oligomers containing this compound units has been explored to improve the performance of organic photovoltaic cells. These materials are designed to offer low bandgap semiconducting polymers, which are crucial for the development of high-performance single and tandem organic photovoltaic cells (Kim et al., 2014).
Charge Transport and Molecular Electronics
Studies have also delved into the charge transport properties of this compound derivatives, examining their potential in molecular electronics. The orientation of bonds relative to the aromatic pi system in these compounds plays a crucial role in electron transport through conjugated molecules, indicating their applicability in designing single-molecule junctions and exploring the fundamentals of molecular conductance (Park et al., 2009).
Orientations Futures
Mécanisme D'action
Target of Action
It has been used in the synthesis of hole blocking materials and as a component in organic light-emitting diodes
Mode of Action
It has been reported that there is an interaction between this compound and other materials at the interface through the sulfur atoms in the compound . This interaction is used to passivate defects, which corresponds to the higher fill factor and power conversion efficiency of the corresponding device .
Biochemical Pathways
It has been used in the synthesis of polymers that act as highly efficient hydrogen evolution photocatalysts .
Pharmacokinetics
The compound has a predicted density of 1.32±0.1 g/cm3 and a predicted boiling point of 466.1±25.0 °C
Result of Action
It has been reported that the compound can interact with other materials to passivate defects, leading to improved device performance .
Action Environment
The action of 3,7-Bis(methylthio)dibenzo[b,d]thiophene can be influenced by environmental factors. For instance, the compound should be stored in a dark place, sealed in dry, at room temperature . The compound’s stability and efficacy in different environmental conditions need further investigation.
Propriétés
IUPAC Name |
3,7-bis(methylsulfanyl)dibenzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12S3/c1-15-9-3-5-11-12-6-4-10(16-2)8-14(12)17-13(11)7-9/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYHTEXJJZAXCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)C3=C(S2)C=C(C=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[3,5-Bis(3-aminophenyl)phenyl]aniline](/img/structure/B3111652.png)
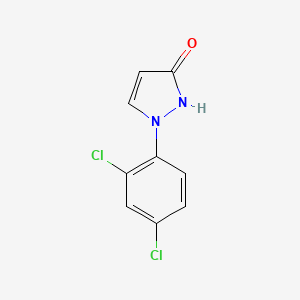

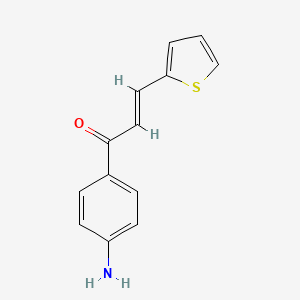
![4-[(Tetrahydro-2h-pyran-2-yloxy)methyl]benzonitrile](/img/structure/B3111680.png)
